Butanoyl PAF

PAF receptor Agonist Potency

Butanoyl PAF is a metabolically stable, synthetic PAF receptor agonist essential for recapitulating oxLDL-driven PAFR signaling in chronic inflammatory disease models. Unlike rapidly hydrolyzed native PAF, its saturated C4 sn-2 acyl chain confers resistance to PAF-AH, ensuring sustained receptor activation over hours-to-days — ideal for studying monocyte adhesion, foam cell formation, and gene expression programs without the confounding variability of oxLDL fractionation. Its ~10% agonist potency paired with >100-fold greater abundance in oxidized LDL makes it the biologically relevant ligand for cardiovascular, immunological, and UVB-induced inflammation research. Procurement ensures a chemically defined, reproducible stimulus that non-substitutable analogs (Butenoyl PAF, Carbamyl-PAF) cannot replicate.

Molecular Formula C28H58NO7P
Molecular Weight 551.7 g/mol
Cat. No. B10767676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButanoyl PAF
Molecular FormulaC28H58NO7P
Molecular Weight551.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC
InChIInChI=1S/C28H58NO7P/c1-6-8-9-10-11-12-13-14-15-16-17-18-19-20-23-33-25-27(36-28(30)21-7-2)26-35-37(31,32)34-24-22-29(3,4)5/h27H,6-26H2,1-5H3
InChIKeyUVHUBDICYDPLIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Butanoyl PAF Procurement and Research Specification Overview: Potency and Pathophysiological Relevance


Butanoyl PAF (1-O-hexadecyl-2-butanoyl-sn-glycero-3-phosphocholine, CAS 85405-03-4) is a synthetic, metabolically stable analog of the pro-inflammatory phospholipid mediator platelet-activating factor (PAF). As a selective agonist for the G-protein-coupled PAF receptor (PAFR), its primary research value derives from its quantifiably distinct profile: it retains >10% of the agonist potency of native PAF while being present in oxidized low-density lipoprotein (oxLDL) at concentrations over 100-fold greater than enzymatically generated PAF [1]. This dual characteristic—defined agonist activity combined with pathophysiological abundance—makes it a critical and non-substitutable chemical tool for investigating chronic inflammatory pathways mediated by PAFR in cardiovascular and immunological research [2].

Butanoyl PAF Sourcing Risk: Why In-Class PAF Analogs Cannot Be Directly Substituted


Direct substitution of Butanoyl PAF with seemingly similar PAF receptor agonists, such as native PAF (C16:0 PAF), Butenoyl PAF, or Carbamyl-PAF, will yield fundamentally different and potentially misleading experimental outcomes. Native PAF, while more potent, is rapidly metabolized by PAF acetylhydrolase (PAF-AH) [1], making it unsuitable for studies requiring sustained receptor activation. Conversely, Butenoyl PAF, though structurally similar, possesses a double bond in the sn-2 acyl chain that confers distinct pharmacological properties [2]. Carbamyl-PAF is designed for metabolic stability but does not replicate the pathophysiological concentration profile seen in oxidized lipids . The evidence below demonstrates that Butanoyl PAF occupies a unique and non-interchangeable niche defined by specific, quantifiable parameters of potency, metabolic stability, and pathophysiological abundance.

Butanoyl PAF Quantitative Differentiation: Head-to-Head Potency and Abundance Data vs. Native PAF and Analogs


Comparative Agonist Potency: Butanoyl PAF Retains >10% Activity Relative to Native PAF (C16:0)

In direct comparative assays, Butanoyl PAF (C4-PAF) was found to be 10-fold less potent than native C16:0 PAF as a PAF receptor ligand and agonist [1]. Quantitatively, this translates to Butanoyl PAF maintaining >10% of the agonist potency of the native ligand . This is a critical parameter for experimental design, as it allows for a predictable and graded activation of the PAF receptor without the extreme picomolar sensitivity associated with native PAF.

PAF receptor Agonist Potency Platelet aggregation Inflammation

Comparative Pathophysiological Abundance: Butanoyl PAF is >100-Fold More Abundant than Native PAF in Oxidized LDL

Gas chromatography-mass spectrometry (GC-MS) quantification of pentafluorobenzoyl derivatives established that Butanoyl PAF and its related C4 analogs are present at concentrations over 100-fold greater than those of enzymatically generated C16:0 PAF in oxidized LDL (oxLDL) [1]. This immense difference in abundance, despite the lower molar potency, establishes Butanoyl PAF as a primary, physiologically relevant signaling molecule within oxLDL particles [2].

Oxidized LDL Atherosclerosis Lipidomics Biomarker Inflammation

Metabolic Stability vs. Native PAF: Butanoyl PAF is Resistant to Enzymatic Degradation

Native PAF is rapidly degraded by PAF acetylhydrolase (PAF-AH), which cleaves the sn-2 acetyl group [1]. In contrast, Butanoyl PAF's sn-2 butanoyl group confers significant resistance to this enzymatic hydrolysis . This property is not merely qualitative; it is a direct structural consequence of the longer acyl chain, which impairs recognition by the enzyme's active site. This metabolic stability is essential for experiments requiring sustained receptor activation over time.

PAF acetylhydrolase PAF-AH Metabolic stability In vitro assay Signal transduction

Functional Distinction from Butenoyl PAF: UVB-Induced Photo-Oxidation Generates Both, But Butanoyl PAF is a Saturated Analog

Mass spectrometry studies have demonstrated that UVB irradiation of cells leads to the photo-oxidation of precursor phospholipids, generating significant amounts of both Butanoyl PAF and Butenoyl PAF [1]. While both are C4-PAF analogs, Butanoyl PAF has a saturated sn-2 acyl chain, whereas Butenoyl PAF contains a double bond. This structural difference is not trivial; the presence of the double bond in Butenoyl PAF can influence its conformation, receptor binding kinetics, and subsequent signaling bias compared to the saturated Butanoyl analog [2].

UVB radiation Photobiology Oxidative stress Lipid mediator Keratinocyte

Optimal Research Applications for Butanoyl PAF: Evidence-Based Use Cases in Cardiovascular, Immunological, and Photobiology Studies


In Vitro Modeling of OxLDL-Mediated Inflammatory Signaling

Butanoyl PAF is the definitive agonist for recapitulating the PAF receptor-dependent signaling events initiated by oxidized LDL particles. Its >100-fold greater abundance in oxLDL compared to native PAF makes it the biologically relevant ligand for these studies [1]. Using Butanoyl PAF allows researchers to bypass the complex and variable process of generating and fractionating oxLDL, providing a standardized, chemically defined stimulus to investigate downstream pathways like monocyte adhesion, foam cell formation, and cytokine release.

Investigating UVB-Induced Cutaneous Inflammation and Apoptosis

Research has demonstrated that UVB radiation photo-oxidizes cellular phospholipids to generate C4-PAF analogs, including Butanoyl PAF, which then act as key mediators of inflammation and apoptosis in the skin [1]. Butanoyl PAF is an essential tool for dissecting these PAFR-dependent pathways in keratinocytes and other skin cell models, without the confounding effects of direct UVB exposure. It enables precise dose-response studies of the downstream apoptotic machinery and inflammatory cytokine cascades.

Structure-Activity Relationship (SAR) and Biased Signaling Studies at the PAF Receptor

The distinct chemical structure of Butanoyl PAF (a saturated, 4-carbon sn-2 acyl chain) makes it a critical comparator in SAR studies aimed at understanding the molecular pharmacology of the PAF receptor. Its known potency (>10% of PAF) and metabolic stability provide a baseline for evaluating novel agonists or antagonists [1]. Furthermore, comparing its signaling profile to native PAF or the unsaturated Butenoyl PAF can help deconvolve potential ligand-biased signaling at the PAFR, a key area of modern GPCR research.

Long-Term Cell Culture Assays Requiring Sustained PAF Receptor Activation

For experiments requiring hours to days of continuous PAF receptor stimulation, native PAF is unsuitable due to its rapid degradation by PAF acetylhydrolase (PAF-AH). Butanoyl PAF's resistance to this enzymatic hydrolysis ensures a stable concentration of agonist in the culture medium [1]. This makes it the preferred reagent for studying chronic PAFR signaling, gene expression changes, and cellular differentiation programs that unfold over longer time scales.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Butanoyl PAF

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.